2-(4-tert-butylphenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide
Overview
Description
2-(4-tert-butylphenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a tert-butylphenoxy group and a dioxidotetrahydrothienyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide typically involves multiple steps:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.
Introduction of the dioxidotetrahydrothienyl group: This step involves the synthesis of the dioxidotetrahydrothienyl moiety, which can be done through a series of reactions starting from a thiophene derivative.
Coupling of the two groups: The tert-butylphenoxy and dioxidotetrahydrothienyl groups are then coupled to an acetamide backbone using suitable coupling agents and reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothienyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.
Substitution: The phenoxy group can participate in substitution reactions, especially electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Oxidized derivatives of the dioxidotetrahydrothienyl group.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
2-(4-tert-butylphenoxy)-N-methylacetamide: Lacks the dioxidotetrahydrothienyl group.
N-methyl-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)acetamide: Lacks the tert-butylphenoxy group.
Uniqueness: 2-(4-tert-butylphenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide is unique due to the presence of both the tert-butylphenoxy and dioxidotetrahydrothienyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-17(2,3)14-6-8-15(9-7-14)23-12-16(20)19(5)18(4)10-11-24(21,22)13-18/h6-9H,10-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHQASCVCWWNEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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